Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a dimethoxyphenyl group attached to the piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is structurally similar but contains a phenylamino group instead of a dimethoxyphenyl group.
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a dimethoxyphenyl group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazolyl group and is used as an intermediate in the synthesis of biologically active molecules.
Uniqueness
Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the dimethoxyphenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-10-8-13(9-11-19)14-6-7-15(21-4)16(12-14)22-5/h6-7,12-13H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTUTCUYGFQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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